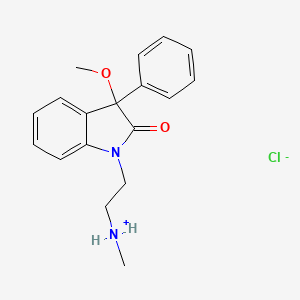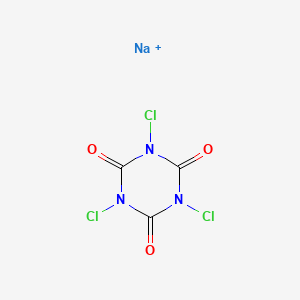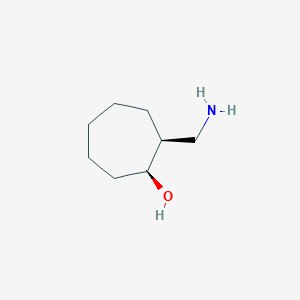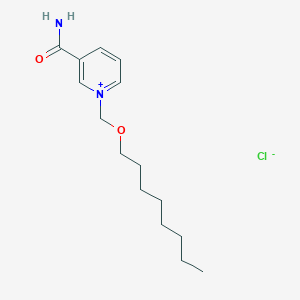
1-(Octoxymethyl)pyridin-1-ium-3-carboxamide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is a chemical compound with the molecular formula C15H25ClN2O2. It is a pyridinium derivative, characterized by the presence of a carbamoyl group at the third position and an octyloxymethyl group at the first position of the pyridinium ring. This compound is primarily used in research and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride typically involves the reaction of 3-carbamoylpyridine with octyl chloromethyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
科学研究应用
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 3-Carbamoyl-1-octyloxymethyl-pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-Carbamoyl-1-methylpyridinium chloride: A similar compound with a methyl group instead of an octyloxymethyl group.
3-Carbamoyl-1-(phenylmethyl)pyridinium chloride: Contains a phenylmethyl group at the first position.
3-Carbamoyl-1-(dodecyloxymethyl)pyridinium chloride: Features a longer dodecyloxymethyl chain.
Uniqueness
3-Carbamoyl-1-octyloxymethyl-pyridinium chloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the octyloxymethyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
属性
分子式 |
C15H25ClN2O2 |
|---|---|
分子量 |
300.82 g/mol |
IUPAC 名称 |
1-(octoxymethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-2-3-4-5-6-7-11-19-13-17-10-8-9-14(12-17)15(16)18;/h8-10,12H,2-7,11,13H2,1H3,(H-,16,18);1H |
InChI 键 |
SNRRBGKPFJZKOF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCOC[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


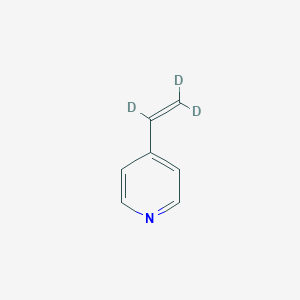
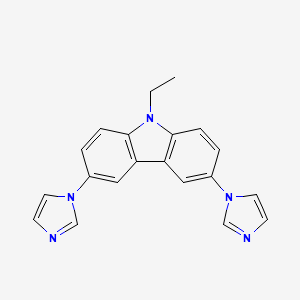


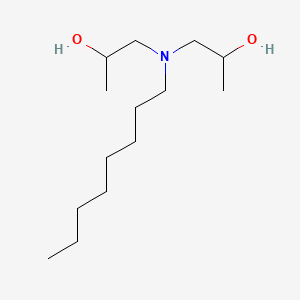
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)


![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
